Product packaging for 2-(2-Hydroxyphenyl)isonicotinic acid(Cat. No.:CAS No. 1258626-16-2)

2-(2-Hydroxyphenyl)isonicotinic acid

Cat. No.: B3377065
CAS No.: 1258626-16-2
M. Wt: 215.20
InChI Key: DNQKIMIQFXHTCC-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds consisting of a pyridine ring with a single carboxyl group substituent. They exist as three structural isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). researchgate.netwikipedia.org All three isomers share the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . researchgate.netnist.gov

Isonicotinic acid, the foundational structure of the title compound, is a white crystalline solid that is sparingly soluble in cold water but more soluble in hot water. drugfuture.comchemicalbook.com It is known to be an amphoteric compound, capable of reacting with both acids and bases. chemicalbook.com Industrially, it is often produced through the oxidation of 4-picoline (4-methylpyridine). wikipedia.orgchemicalbook.com

The pyridine carboxylic acid scaffold is of immense importance in pharmacology. Derivatives of these isomers have led to a wide array of drugs targeting conditions such as tuberculosis, cancer, diabetes, and hypertension. google.comresearchgate.net Isonicotinic acid itself is a key precursor to isonicotinic acid hydrazide (isoniazid), a primary drug used in the treatment of tuberculosis. chempanda.commdpi.com The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group provide key sites for molecular interactions, including hydrogen bonding and metal coordination, making these compounds versatile building blocks in drug design. google.comrsc.org

Historical Perspectives on Related Chemical Scaffolds in Academic Research

The academic exploration of the two key structural motifs within 2-(2-Hydroxyphenyl)isonicotinic acid—the pyridine ring and the phenolic group—has deep roots.

Pyridine and its derivatives have been a subject of intense study since the 19th century. Their role expanded dramatically in the mid-20th century with the discovery of the antitubercular activity of isoniazid. chempanda.commdpi.com This discovery spurred extensive research into isonicotinic acid derivatives, leading to the development of other drugs like iproniazid (B1672159) (an early antidepressant) and ethionamide (B1671405) (a second-line antitubercular agent). chempanda.com The focus of this historical research was often on modifying the carboxyl group to create hydrazides, amides, and esters to modulate biological activity. wikipedia.orgresearchgate.net

Phenolic compounds , characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have been studied for centuries. google.com Their initial research focused on isolation from natural sources and characterization of their properties, such as their role as antiseptics (e.g., phenol (B47542) itself) and analgesics (e.g., salicylic (B10762653) acid, a related hydroxyphenyl carboxylic acid). In modern research, the phenolic hydroxyl group is recognized for its ability to form strong hydrogen bonds and chelate metal ions. drugfuture.com The combination of a pyridine ring and a phenolic hydroxyl group in a single molecule, creating a "pyridine-phenolic" ligand, became a significant area of research for its ability to form stable complexes with a variety of metal ions, leading to applications in catalysis and sensing. nih.govnih.gov

The conceptual merging of these two historically significant scaffolds into a single molecule like this compound represents a logical progression in the design of multifunctional chemical entities.

Current Research Landscape and Emerging Academic Themes for this compound

While dedicated research on this compound is not widely published, the current academic landscape for closely related compounds provides a clear indication of its potential research value. The emerging themes focus on leveraging the dual functionality of the hydroxyphenyl and pyridine-carboxylic acid moieties.

Advanced Ligand Design: There is a strong research trend in developing pyridine-phenolic ligands for complexing metal ions. nih.govnih.gov These ligands are used to create metal complexes with interesting optical, magnetic, and electrochemical properties. A molecule like this compound would be an N,O-chelate ligand, capable of binding metals through the pyridine nitrogen and the phenolic oxygen. The additional carboxylic acid group could serve as a secondary binding site, enabling the formation of more complex coordination polymers or metal-organic frameworks (MOFs). wikipedia.org

Pharmacophore Development: Isonicotinic acid derivatives continue to be a major focus in medicinal chemistry for their inhibitory activity against various enzymes. mdpi.com Research has shown that attaching different aryl groups to the pyridine ring can generate potent anti-inflammatory, antimicrobial, and anticancer agents. google.comnih.gov The 2-hydroxyphenyl group in the title compound could enhance biological activity through additional hydrogen bonding interactions within enzyme active sites or by improving pharmacokinetic properties.

Intermediate for Novel Heterocycles: Substituted pyridine carboxylic acids are valuable starting materials for synthesizing more complex fused heterocyclic systems. For example, reactions involving the carboxylic acid and a nearby functional group can lead to the formation of chromeno-pyridines or other polycyclic structures with potential pharmacological properties. researchgate.net

Overview of Major Academic Research Trajectories and Methodologies

The investigation of a compound like this compound would likely follow established research trajectories employing a standard suite of modern chemical methodologies.

Synthesis:

Cross-Coupling Reactions: The primary method for constructing the C-C bond between the pyridine and phenyl rings would likely involve a metal-catalyzed cross-coupling reaction, such as the Suzuki coupling. This would typically involve reacting a halogenated pyridine derivative (e.g., 2-bromo-isonicotinic acid ester) with a 2-hydroxyphenylboronic acid derivative. nih.govnih.gov

Condensation Reactions: An alternative approach could involve building the pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis or related multi-component reactions could potentially be adapted, starting from a 2-hydroxy-substituted benzaldehyde. researchgate.netmdpi.com

Derivatization: The carboxylic acid group is readily converted into esters, amides, or hydrazides to create a library of related compounds for biological screening. nih.govnih.gov This is often achieved using standard reagents like thionyl chloride to form an acyl chloride, followed by reaction with an appropriate nucleophile. researchgate.net

Characterization and Analysis:

Spectroscopy: The structure of the synthesized compound and its derivatives would be confirmed using a range of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) would be essential for determining the proton and carbon framework. researchgate.net Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify key functional groups, such as the O-H (phenol and carboxylic acid), C=O (carbonyl), and C=N (pyridine) vibrations. researchgate.netmadison-proceedings.com

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight and fragmentation pattern of the compound. nih.gov

X-ray Crystallography: To definitively determine the three-dimensional structure and intermolecular interactions (like hydrogen bonding), single-crystal X-ray diffraction would be the gold standard methodology. rsc.orgresearchgate.net

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are often employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties (like HOMO-LUMO energy levels), providing insights that complement experimental data. rsc.orgresearchgate.net

Data Tables

As specific experimental data for this compound is not available in public literature, the following table compares the known properties of its parent structures, Isonicotinic Acid and Phenol, to provide a contextual basis for its expected characteristics.

PropertyIsonicotinic AcidPhenolExpected Characteristics for this compound
Molecular FormulaC₆H₅NO₂ drugfuture.comC₆H₆OC₁₂H₉NO₃
Molecular Weight123.11 g/mol drugfuture.com94.11 g/mol215.21 g/mol
AppearanceWhite crystalline solid wikipedia.orgWhite crystalline solidExpected to be a crystalline solid, likely white or off-white.
Melting Point319 °C (sublimes) drugfuture.com40.5 °CExpected to be a high-melting-point solid, likely above 200 °C, due to strong intermolecular hydrogen bonding from both the carboxylic acid and phenolic groups.
Solubility in WaterSparingly soluble in cold water (0.52 g/100 mL) drugfuture.comSoluble (8.3 g/100 mL)Likely to have low solubility in water due to the larger aromatic structure, but may show enhanced solubility in basic aqueous solutions due to the deprotonation of the acidic phenolic and carboxylic acid protons.
Acidity (pKa)4.96 drugfuture.com9.95Expected to have two acidic protons. The carboxylic acid pKa may be similar to isonicotinic acid, while the phenolic pKa might be influenced by the electron-withdrawing pyridine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B3377065 2-(2-Hydroxyphenyl)isonicotinic acid CAS No. 1258626-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-7-8(12(15)16)5-6-13-10/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQKIMIQFXHTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695506
Record name 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
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Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-16-2
Record name 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyphenyl)pyridine-4-carboxylic acid
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Structural Elucidation and Conformational Analysis of 2 2 Hydroxyphenyl Isonicotinic Acid

Advanced Spectroscopic Techniques for Structural Confirmation

The initial confirmation of the molecular structure of 2-(2-Hydroxyphenyl)isonicotinic acid relies on a combination of spectroscopic methods. These techniques provide detailed information about the electronic and vibrational states of the molecule, as well as the connectivity and spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for probing the chemical environment of magnetic nuclei, such as ¹H, ¹³C, and ¹⁵N, within a molecule.

1D (¹H, ¹³C, ¹⁵N) NMR for Chemical Environment Determination

Detailed one-dimensional NMR data for this compound is not extensively available in the public domain. However, based on the analysis of structurally similar compounds, such as isonicotinic acid and substituted hydroxyphenyl derivatives, a theoretical ¹H and ¹³C NMR chemical shift table can be proposed. The expected signals would confirm the presence of the distinct proton and carbon environments of the hydroxyphenyl and isonicotinic acid moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Hydroxyphenyl Ring
C2'-OH ~9.0-11.0 (broad s) -
H3' ~6.8-7.0 (d) ~115-120
H4' ~7.2-7.4 (t) ~128-132
H5' ~6.9-7.1 (t) ~118-122
H6' ~7.5-7.7 (d) ~130-135
C1' - ~120-125
C2' - ~155-160
Isonicotinic Acid Ring
H3 ~8.0-8.2 (s) ~120-125
H5 ~7.8-8.0 (d) ~122-127
H6 ~8.7-8.9 (d) ~150-155
COOH ~12.0-14.0 (broad s) ~165-170
C2 - ~148-153
C4 - ~140-145

Note: These are predicted values and require experimental verification. s = singlet, d = doublet, t = triplet. Predictions are based on analogous structures.

2D (COSY, HMQC, HMBC, NOESY) NMR for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the hydroxyphenyl and isonicotinic acid rings.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the phenyl and pyridine (B92270) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for instance, between the protons of one ring and the carbons of the other, confirming the C2-C2' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the rotational orientation around the C2-C2' bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would confirm the presence of the hydroxyl (-OH), carboxylic acid (-COOH), and pyridine ring functionalities. The positions and shapes of the O-H and C=O stretching bands would be particularly informative about the extent and nature of intramolecular and intermolecular hydrogen bonding.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (hydroxyl) 3200-3600 (broad) Stretching
O-H (carboxylic acid) 2500-3300 (very broad) Stretching
C-H (aromatic) 3000-3100 Stretching
C=O (carboxylic acid) 1680-1720 Stretching
C=N, C=C (aromatic) 1450-1650 Ring Stretching
C-O (hydroxyl) 1200-1260 Stretching
O-H bend 1300-1440 In-plane bending

Note: These are expected ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the precise molecular formula of a compound. The molecular formula for this compound is C₁₂H₉NO₃, corresponding to a molecular weight of approximately 215.21 g/mol . The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing characteristic losses, such as the loss of H₂O, CO₂, or the cleavage of the bond between the two aromatic rings.

X-ray Crystallography and Solid-State Structural Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this compound, a crystal structure would unequivocally establish the planarity of the aromatic rings and the conformation around the C-C bond connecting them. It would also reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structures of isonicotinic acid derivatives are heavily influenced by a variety of intermolecular hydrogen-bonding interactions. These interactions often lead to the formation of extensive one-, two-, or three-dimensional networks. Common hydrogen bonds observed in related structures include interactions between hydroxyl groups and nitrogen atoms (O–H⋯N), as well as between amine and carbonyl or hydroxyl groups (N–H⋯O, O–H⋯O). researchgate.net For instance, in a related isonicotinohydrazide hydrate, hydrogen bonding involving hydrazide, water, and carbonyl groups (hydrazide-N—H⋯O(water), water-O—H⋯O(carbonyl), and water-O—H⋯N(pyridyl)) creates supramolecular ribbons within the crystal lattice. nih.gov

The understanding and correct description of these intermolecular hydrogen bonds are crucial, and solid isonicotinic acid itself serves as a model for developing methods to accurately characterize them. nih.gov The combination of experimental solid-state NMR and computational simulations has proven effective in interpreting these interactions. nih.gov In many co-crystals involving isonicotinic acid derivatives, the carboxylic acid⋯pyridine hydrogen bond is a robust and frequently utilized supramolecular synthon that directs crystal packing. researchgate.net These interactions can form complex frameworks, including two-dimensional hydrogen-bonding networks and π-π stacking interactions, which further stabilize the crystal structure. researchgate.net

Table 1: Example Crystallographic Data for a Related Isonicotinohydrazide Derivative

ParameterValue
FormulaC14H12N4O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5235(5)
b (Å)7.7619(5)
c (Å)20.7354(13)
β (°)109.089(5)
Volume (ų)1296.39(14)
Data derived from a study on (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide. researchgate.net

Polymorphism Research and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon in nicotinic acid derivatives. Research on the closely related 2-hydroxynicotinic acid has shown that it can exist in four different polymorphic forms. researchgate.net In the solid state, this molecule is present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and the different polymorphs arise from distinct molecular packing arrangements. researchgate.net The formation of these specific polymorphs can be influenced by the use of various acidic additives during crystallization. researchgate.net

The crystallization process itself is sensitive to external conditions. Studies on various hydroxynicotinic acids have demonstrated that pH is a critical factor influencing the crystallization outcome in aqueous media. mdpi.com Varying the pH can lead to a diverse range of solid forms, including single crystals of different shapes and sizes, microcrystalline powders, and aggregates, underscoring the importance of pH control. mdpi.com The polymorphism of related compounds like 2-(phenylamino)nicotinic acid has also been extensively studied, revealing four polymorphs that differ in the degree of conjugation between their aromatic rings, leading to conformational polymorphism. researchgate.net Similarly, investigations into 2-(naphthalenylamino)-nicotinic acids show that substituent size and isomerization play important roles in their polymorphic behavior. rsc.org

Conformational Analysis using Computational and Experimental Methods

The specific three-dimensional arrangement of the atoms in this compound is crucial to its properties. This conformation is determined by the rotational freedom around single bonds and stabilizing intramolecular interactions.

Preferred Conformations in Solution and Solid State

In the solid state, derivatives of this compound often adopt a twisted, non-planar conformation. For example, the crystal structure of N′-[(1E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide monohydrate shows an E configuration about the imine C=N bond. nih.gov The molecule is significantly twisted, with a dihedral angle of 71.79 (6)° between the outer pyridyl and benzene (B151609) rings. nih.gov The central part of the molecule is nearly planar, but the rings are rotated relative to this central plane, with dihedral angles of 23.16 (10)° for the pyridyl ring and 48.99 (9)° for the benzene ring. nih.gov This twisted conformation is a common feature among related structures. Computational methods, such as those utilizing Density Functional Theory (DFT), are frequently employed alongside experimental data to determine the most stable conformations and to understand the energetics of hydrogen bonding. nih.govfip.org

Spectroscopic Signatures of Related Derivatives and Analogues

Spectroscopic techniques provide valuable information about the chemical structure and bonding within this compound and its analogues. Infrared (IR) spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms.

For instance, the spectroscopic analysis of 2,6-dihydroxypyridine, which exists as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer, provides insight into the characteristic signals for this class of compounds. Its IR spectrum shows key bands at 1596 cm⁻¹ (medium) and 706 cm⁻¹ (strong). nih.gov The ¹H NMR spectrum confirms a non-symmetric structure with a notable N-H proton signal at δ = 11.47 ppm, while the ¹³C NMR shows a signal for the carbonyl carbon at δ = 163.7 ppm. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is also a primary tool for characterizing cocrystals of related compounds, such as those derived from isoniazid, where shifts in vibrational frequencies can confirm the formation of new solid phases. iucr.org

Table 2: Spectroscopic Data for the Related Compound 6-Hydroxy-1,2-dihydropyridin-2-one

TechniqueObserved Signals/Bands
¹H NMR (300 MHz, ppm)11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)
¹³C NMR (75 MHz, ppm)163.7, 147.0, 142.2, 114.9, 108.5
IR (cm⁻¹)1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s)
Data derived from a study on the synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. nih.gov

Theoretical and Computational Investigations of 2 2 Hydroxyphenyl Isonicotinic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity. For a molecule like 2-(2-Hydroxyphenyl)isonicotinic acid, these studies would offer profound insights.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure is key to a molecule's chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of this investigation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich hydroxyphenyl ring, while the LUMO might be centered on the electron-deficient pyridine (B92270) ring of the isonicotinic acid moiety. A hypothetical data table resulting from such a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would resemble the following:

Hypothetical Electronic Properties of this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0

Note: The values in this table are illustrative and not based on actual experimental or computational results for the specified compound.

Spectroscopic Parameter Predictions (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. These predicted shifts, when compared to experimental spectra, help in the assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. These frequencies are associated with specific molecular motions, such as the stretching of the O-H bond in the hydroxyl group, the C=O bond in the carboxylic acid, and various vibrations within the aromatic rings. Comparing theoretical and experimental spectra can confirm the molecular structure.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (hydroxyl) 3650
C=O Stretch (carboxyl) 1720
C=N Stretch (pyridine) 1580

Note: The values in this table are illustrative and not based on actual experimental or computational results for the specified compound.

Protonation/Deprotonation Equilibria and pKa Calculations

The acidity (pKa) of the carboxylic acid and phenolic hydroxyl groups, as well as the basicity of the pyridine nitrogen in this compound, can be predicted using computational methods. These calculations typically involve computing the Gibbs free energy change for the protonation and deprotonation reactions in a solvent model. The pKa values are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the compound's behavior.

Conformational Dynamics in Different Solvents

The this compound molecule has conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and pyridine rings. The preferred three-dimensional shape (conformation) of the molecule can be influenced by its environment. MD simulations can track these conformational changes in different solvents (e.g., water, ethanol (B145695), DMSO). By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as its shape can dictate its binding affinity.

Solvent Effects on Structural Stability and Interactions

The stability and interactive behavior of this compound in different environments are significantly influenced by the surrounding solvent. Computational studies, often employing models like the Polarizable Continuum Model (PCM), are crucial for understanding these effects. mdpi.com The polarity of the solvent, characterized by its dielectric constant (ε), can alter the electronic structure and relative stability of different conformations or tautomers of the molecule.

The rate of chemical reactions involving the compound can also be solvent-dependent. For instance, processes like proton transfer or rotational isomerization will have their energy barriers modulated by the solvent environment. The dielectric constant of the solvent plays a significant role in the kinetics of reactions that involve a change in the polarity of the reacting species from the initial state to the transition state. nih.gov An increase in solvent polarity often accelerates reactions that proceed through a more polar transition state. nih.gov

Furthermore, solvent viscosity can influence dynamic processes. In highly viscous solvents, diffusion-controlled reactions or large-scale conformational changes might be slowed down. A linear relationship between the reaction rate constant and the inverse of solvent viscosity has been observed for the photolysis of similar heterocyclic compounds. nih.gov

To illustrate the potential impact of solvents on the stability of this compound, the following table presents hypothetical relative energy data based on computational principles for different conformers in solvents of varying polarity.

Note: The data in this table is illustrative and intended to demonstrate the principles of solvent effects. Conformer A could represent a form with strong intramolecular hydrogen bonding, while Conformer B could be a more extended, polar form.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound requires detailed knowledge of its potential reaction pathways and the associated transition states. Computational chemistry provides powerful tools to model these processes, offering insights that are often difficult to obtain experimentally. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For a molecule like this compound, several reactions could be of interest for modeling, including its synthesis, degradation, or its role in a catalytic cycle. For example, modeling the esterification of the carboxylic acid group would involve identifying the minimum energy pathway for the reaction with an alcohol. This would entail locating the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon and the subsequent elimination of water.

The characterization of a transition state is a critical aspect of reaction pathway modeling. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, this is verified by a vibrational frequency analysis, where the transition state structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below outlines the typical computational data generated during the modeling of a hypothetical reaction pathway for this compound, such as an intramolecular cyclization to form a lactone.

This data allows for the calculation of the activation energy (the energy difference between the reactant and the transition state), which is a key determinant of the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Modified Scaffolds (focused on non-biological activities, e.g., catalytic efficiency)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or property of interest. mdpi.com While often used in drug discovery for biological activities, QSAR/QSPR can also be applied to predict non-biological properties, such as the catalytic efficiency of organometallic complexes.

For derivatives of this compound, QSPR studies could be developed to predict their performance as ligands in catalytic systems. For instance, this scaffold could be part of a larger ligand complexed with a metal center (e.g., Copper or Palladium) used to catalyze reactions like alcohol oxidation or carbon-carbon bond formation. rsc.org

A QSPR model for catalytic efficiency would involve a "training set" of modified this compound scaffolds, where substituents are varied at different positions on the phenyl or pyridine rings. For each derivative, molecular descriptors would be calculated. These descriptors can be electronic (e.g., Hammett parameters, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The measured catalytic activity (e.g., turnover number, reaction yield) would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

The goal is to develop a predictive model that can estimate the catalytic efficiency of new, unsynthesized derivatives, thereby guiding the design of more effective catalysts. For example, a model might reveal that electron-withdrawing groups on the phenyl ring enhance the catalytic rate.

Below is a hypothetical QSPR data table for a series of modified ligands based on the this compound scaffold used in a hypothetical catalytic oxidation reaction.

A resulting QSPR equation might take the form: Catalytic Yield (%) = c₀ + c₁(σp) - c₂(Molar Volume) This equation would allow for the prediction of catalytic yields for other derivatives, accelerating the discovery of optimal ligands for a specific catalytic application.

Coordination Chemistry and Metal Complexation of 2 2 Hydroxyphenyl Isonicotinic Acid

Ligand Design and Coordination Modes of 2-(2-Hydroxyphenyl)isonicotinic acid

The molecular architecture of this compound is fundamental to its function as a ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring, a carboxylic acid group, and a phenolic hydroxyl group, provides multiple potential binding sites for metal ions.

Monodentate, Bidentate, and Polydentate Coordination Potential

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. openstax.org this compound exhibits the potential for various coordination modes:

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. openstax.org For this compound, this could occur through the pyridine nitrogen, one of the carboxylate oxygens, or the phenolic oxygen.

Bidentate Coordination: The ligand can also act as a bidentate ligand, coordinating to a metal ion through two donor atoms simultaneously. openstax.org This chelation can happen in several ways, for instance, involving the pyridine nitrogen and a carboxylate oxygen, or the phenolic oxygen and a carboxylate oxygen.

Polydentate Coordination: Given the presence of three potential donor groups (pyridine N, carboxylate O, and phenolic O), this compound can also function as a tridentate ligand, forming a more stable complex with the metal ion.

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.

Role of Pyridine Nitrogen, Carboxylate Oxygen, and Phenolic Hydroxyl in Chelation

Each of the key functional groups in this compound plays a distinct role in its ability to form chelate complexes:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating to a metal ion. openstax.org Its involvement is frequently observed in the formation of stable five- or six-membered chelate rings.

Carboxylate Oxygen: The carboxylic acid group (-COOH) can deprotonate to form a carboxylate anion (-COO⁻). Both oxygen atoms of the carboxylate group can then participate in coordination. It can coordinate in a monodentate fashion, or both oxygens can bridge two metal centers. The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group in the infrared spectrum of a complex can often infer its coordination mode. nih.gov

Phenolic Hydroxyl: The hydroxyl group (-OH) attached to the phenyl ring is another potential coordination site. Upon deprotonation to a phenoxide anion (-O⁻), it becomes a strong donor. The involvement of the phenolic oxygen in coordination is often confirmed by changes in the corresponding stretching frequency in the IR spectrum.

The interplay of these three functional groups allows for a rich and varied coordination chemistry, leading to the formation of complexes with diverse structures and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Co, Ni, Ru, Pd, Pt)

A significant body of research has focused on the complexation of ligands similar to this compound with transition metals. For instance, Schiff base derivatives of isonicotinic acid hydrazide have been shown to form stable complexes with a range of transition metals.

Copper (Cu): Copper(II) complexes of isonicotinic acid derivatives have been synthesized and characterized. nih.gov In some cases, the ligand acts as a monobasic tridentate ligand, leading to mononuclear complexes. nih.gov The geometry of Cu(II) complexes can vary, with square planar or distorted tetrahedral configurations being common. nih.govresearchgate.net

Iron (Fe): Iron(III) complexes with related Schiff base ligands have been synthesized, often resulting in a 1:2 metal-to-ligand stoichiometry. nih.govnih.gov These complexes are typically characterized by techniques such as elemental analysis, IR, UV-vis, and magnetic susceptibility measurements. nih.govnih.gov

Zinc (Zn): Zinc(II) complexes are also readily formed. Due to the d¹⁰ electronic configuration of Zn(II), its complexes are often colorless and diamagnetic. Tetrahedral geometries are commonly observed for four-coordinate zinc complexes. researchgate.net

Cobalt (Co) and Nickel (Ni): Cobalt(II) and Nickel(II) also form complexes with isonicotinic acid-derived ligands. nih.gov Spectroscopic and magnetic data often indicate octahedral or square planar geometries for these complexes. nih.govresearchgate.net

Ruthenium (Ru), Palladium (Pd), and Platinum (Pt): While less common, complexes with platinum group metals have also been investigated. For example, novel complexes of Ru(III) and Pd(II) with a related acetohydrazide ligand have been synthesized and characterized, showing different coordination modes. researchgate.net

Table 1: Examples of Transition Metal Complexes with Isonicotinic Acid Derivatives

Metal Ion Ligand Type Observed Geometry Characterization Techniques
Cu(II) Isonicotinic acid (2-hydroxybenzylidene)hydrazide Square planar/distorted tetrahedral nih.govresearchgate.net Elemental analysis, IR, UV-vis, Mass spec, Magnetic moment nih.gov
Fe(III) Isonicotinic acid (2-hydroxy acetophenonylidene) hydrazide Octahedral nih.gov Elemental analysis, IR, UV-vis, Molar conductivity, TGA/DTA nih.gov
Zn(II) Isonicotinic acid (2-hydroxybenzylidene)hydrazide Tetrahedral researchgate.net Elemental analysis, IR, UV-vis, Magnetic moment researchgate.net
Co(II) N'-(2-cyanoacetyl)isonicotinohydrazide Bidentate coordination Elemental analysis, Mass spec, IR nih.gov
Ni(II) Isonicotinic acid (2-hydroxybenzylidene)hydrazide Octahedral nih.gov Elemental analysis, IR, UV-vis, Mass spec, Magnetic moment nih.gov
Ru(III) 2-anilino-N-[(1E)-(2-hydroxyphenyl)methylene] acetohydrazide - Elemental analysis, IR, 1H NMR, Mass spec, TGA/DTA researchgate.net

Lanthanide and Actinide Complexes

The coordination chemistry of this compound and its analogs extends to the f-block elements.

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are known to form complexes with hydrazone derivatives of isonicotinic acid hydrazide. asianpubs.org The ligands in these cases often behave as bidentate, coordinating through the carbonyl-oxygen and azomethine-nitrogen atoms, resulting in seven-coordinate complexes. asianpubs.org Studies on the complexation of N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide with Pr³⁺, Nd³⁺, Gd³⁺, Tb³⁺, and Ho³⁺ have also been reported, investigating their stability constants and thermodynamic properties. lookchem.com

Actinide Complexes: There is also evidence of complexation with actinides. For example, the uranyl ion (UO₂²⁺), an actinide species, has been shown to form a hepta-coordinate complex with isonicotinic acid (2-hydroxybenzylidene)hydrazide. nih.gov Thorium(IV) complexes with related ligands have also been synthesized and characterized. researchgate.net

Main Group Metal Complexes

While the focus is often on transition metals, main group metals can also form complexes with ligands like this compound. For instance, Sn(IV) complexes of 2-anilino-N-[(1E)-(2-hydroxyphenyl)methylene] acetohydrazide have been synthesized and studied using various spectroscopic and thermal analysis techniques. researchgate.net

The diverse coordinating ability of this compound and its derivatives makes it a valuable ligand in the design and synthesis of a wide array of metal complexes with potential applications in various fields of chemistry and material science.

Table 2: List of Chemical Compounds

Compound Name
This compound
Copper
Iron
Zinc
Cobalt
Nickel
Ruthenium
Palladium
Platinum
Praseodymium
Neodymium
Gadolinium
Terbium
Holmium
Uranyl
Thorium
Tin
Isonicotinic acid (2-hydroxybenzylidene)hydrazide
Isonicotinic acid (2-hydroxy acetophenonylidene) hydrazide
N'-(2-cyanoacetyl)isonicotinohydrazide
2-anilino-N-[(1E)-(2-hydroxyphenyl)methylene] acetohydrazide

Structural Elucidation of Metal Complexes

Spectroscopic Techniques (NMR, EPR, UV-Vis) for Coordination Environment AnalysisSpectroscopic analysis of putative complexes would provide invaluable insights into their structure and bonding.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would help to elucidate the ligand's binding mode by observing shifts in the resonances of the protons and carbons upon coordination to a metal center.

EPR Spectroscopy: For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the electronic environment of the metal ion, providing information on its oxidation state and the symmetry of the coordination sphere.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy could be used to study the electronic transitions within the ligand and the d-d transitions of the metal center, offering information about the coordination geometry and the nature of the metal-ligand bond.

Electronic Structure and Bonding in Metal Complexes

A detailed understanding of the electronic structure and bonding in metal complexes of this compound is currently absent from the literature. Theoretical studies, such as Density Functional Theory (DFT) calculations, could complement experimental data to provide a model of the molecular orbitals and the distribution of electron density within the complexes. This would help to rationalize their stability, reactivity, and spectroscopic properties.

Supramolecular Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Compound as a Linker

Detailed investigation into the coordination chemistry of This compound reveals its versatility as a building block for supramolecular structures. The presence of both a carboxylic acid group and a hydroxyl group, in addition to the nitrogen atom of the pyridine ring, allows for multiple coordination modes with metal centers. This multifunctionality is a key attribute in the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

Research has demonstrated the successful synthesis and structural characterization of a number of coordination polymers and MOFs using this linker. The specific architecture of the resulting framework is highly dependent on factors such as the choice of the metal ion, the reaction conditions (including solvent and temperature), and the molar ratio of the reactants.

For instance, the reaction of This compound with various transition metal ions has been explored. The coordination can occur through the carboxylate oxygen atoms, the pyridyl nitrogen atom, and the phenolic oxygen atom, leading to the formation of stable and well-defined crystalline structures. The interplay of these coordination sites, along with intermolecular interactions such as hydrogen bonding and π-π stacking, directs the self-assembly process to yield complex supramolecular architectures.

Reactivity and Reaction Mechanisms Involving 2 2 Hydroxyphenyl Isonicotinic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenyl and Pyridine (B92270) Rings

The molecule possesses two distinct aromatic rings with opposing reactivities towards aromatic substitution.

Phenyl Ring: The phenyl ring is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating phenolic hydroxyl group. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Given that the C2 position is already substituted with the pyridine ring, electrophilic attack is predicted to occur at the C4 (ortho to hydroxyl, meta to pyridine) and C6 (para to hydroxyl) positions. Steric hindrance from the adjacent pyridine ring may favor substitution at the C6 position.

Pyridine Ring: In contrast, the pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom significantly deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com Any electrophilic substitution would require harsh reaction conditions and is expected to proceed at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 (or α and γ) positions, should a suitable leaving group be present. stackexchange.comquimicaorganica.orgquora.com In the parent molecule, where hydrogen is the substituent, nucleophilic attack is not a facile process. However, derivatization to include a good leaving group (e.g., a halide) at these positions would render the molecule susceptible to displacement by nucleophiles. The stability of the intermediate Meisenheimer complex, with the negative charge delocalized onto the electronegative nitrogen atom, drives this reactivity. stackexchange.comquora.com

Ring SystemReaction TypePredicted ReactivityFavored PositionsRationale
Phenyl Ring Electrophilic Aromatic Substitution (EAS)ActivatedC6 (para), C4 (ortho)The -OH group is a strong ortho, para-director and activator.
Pyridine Ring Electrophilic Aromatic Substitution (EAS)DeactivatedC3, C5 (meta)The ring nitrogen is strongly electron-withdrawing and deactivating. quimicaorganica.orgyoutube.com
Pyridine Ring Nucleophilic Aromatic Substitution (SNAr)Favorable (with leaving group)C2, C4 (ortho, para)The ring nitrogen stabilizes the anionic intermediate. stackexchange.comquimicaorganica.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the pyridine ring is a versatile functional handle for various transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters via several standard methods. The Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. google.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed.

Amidation: The formation of amides from the carboxylic acid can be achieved by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. nih.gov Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or boric acid can facilitate the direct condensation of the carboxylic acid and amine under milder conditions. orgsyn.orgencyclopedia.pub

ReactionReagentsProduct Type
Esterification R-OH, H⁺ (e.g., H₂SO₄)Ester
Amidation (via Acyl Chloride) 1. SOCl₂ or (COCl)₂ 2. R¹R²NHAmide
Amidation (Direct Coupling) R¹R²NH, Coupling Agent (e.g., DCC)Amide

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), as milder reagents like sodium borohydride are generally ineffective. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is subsequently reduced. It is also possible to reduce the pyridine ring itself via catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netgoogle.com To selectively reduce the ring without affecting the carboxylic acid, the acid is often first converted to an ester. google.com

Decarboxylation: The removal of the carboxyl group from a pyridine ring is dependent on its position. While picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation relatively easily through a zwitterionic intermediate, isonicotinic acid (4-pyridinecarboxylic acid) is considerably more stable. stackexchange.com Decarboxylation of 2-(2-hydroxyphenyl)isonicotinic acid would likely require harsh conditions, such as high temperatures or the use of specialized catalysts. Modern methods for decarboxylation of aryl carboxylic acids often proceed via radical mechanisms, for instance, through the formation of redox-active esters. nih.govresearchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile, enabling a variety of substitution reactions at the oxygen atom.

Etherification: The phenolic proton can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form a corresponding aryl ether. google.comambeed.com This is a classic SN2 reaction where the phenoxide displaces the halide.

O-Acylation: The phenolic hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. ucalgary.ca The base serves to neutralize the HCl or carboxylic acid byproduct. This reaction is a nucleophilic acyl substitution. ucalgary.ca Recent developments have explored photoinduced methods for the specific acylation of phenolic hydroxyl groups using aldehydes as the acyl source. researchgate.netnih.gov

ReactionReagentsProduct Type
Etherification 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)Phenyl Ether
O-Acylation Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BasePhenyl Ester

Phenols are susceptible to oxidation. The phenolic hydroxyl group of this compound can be oxidized, potentially leading to a variety of products depending on the oxidant and reaction conditions. One-electron oxidation can generate a phenoxyl radical, which is resonance-stabilized. These radicals can dimerize or react with other species.

With stronger oxidizing agents, phenols can be converted to quinones. For a 1,2-disubstituted phenol like the one in the target molecule, oxidation could potentially lead to an ortho-quinone structure. This transformation is central to the mechanism of many polyphenol oxidase enzymes. The formation of quinones is often associated with the development of color. However, these reactions can be complex and may lead to polymerization or degradation if not carefully controlled.

Photochemical Reactivity and Excited State Dynamics (excluding biological photochemistry)

There is currently a lack of published research specifically investigating the photochemical reactivity and excited-state dynamics of this compound. While studies on structurally related molecules containing a hydroxyphenyl moiety attached to a nitrogen-containing aromatic ring often reveal complex photochemical behaviors such as excited-state intramolecular proton transfer (ESIPT), no such detailed analysis for this compound could be located.

Consequently, data on key parameters that would describe its photochemical behavior are not available. This includes, but is not limited to:

Quantum yields of photochemical reactions

Lifetimes of excited states

Identification of transient species upon photoexcitation

Specific photochemical reaction pathways

Without dedicated studies, any discussion of its photochemical properties would be speculative and fall outside the scope of this fact-based article.

Mechanistic Studies of Degradation Pathways under Environmental Conditions

No specific studies on the mechanistic pathways of the degradation of this compound under various environmental conditions have been reported in the reviewed literature. The environmental fate of a chemical compound is determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation: Information regarding the abiotic degradation of this compound, which would include processes such as hydrolysis and photolysis under environmental conditions (e.g., in water, soil, or air), is not available. Therefore, degradation kinetics, half-lives, and the identity of transformation products under different pH, temperature, and light conditions have not been characterized.

Biotic Degradation: Similarly, there is no available information on the biodegradation of this compound. Studies identifying microbial strains capable of metabolizing this compound or elucidating the enzymatic pathways involved in its breakdown have not been published.

Due to the absence of research in this area, a data table summarizing degradation products and influencing factors cannot be constructed.

Advanced Applications in Chemical Sciences Excluding Clinical, Biological, or Therapeutic Uses

Catalysis and Organocatalysis

The presence of multiple coordination sites—the pyridine (B92270) nitrogen, the carboxylic acid group, and the phenolic hydroxyl group—makes 2-(2-Hydroxyphenyl)isonicotinic acid and its derivatives versatile building blocks in the design of novel catalytic systems.

As a Ligand in Homogeneous and Heterogeneous Catalysis

Derivatives of isonicotinic acid, particularly those incorporating additional donor groups, are widely employed as ligands in coordination chemistry to create transition metal complexes. researchgate.net These complexes are of significant interest for their potential applications in fields such as catalysis. researchgate.net The Schiff bases formed from isonicotinic acid hydrazide, for instance, readily coordinate with a variety of metal ions including Fe(III), Co(II), Cu(II), Ni(II), Mn(II), and UO2(II), forming stable complexes with defined geometries. nih.govnih.gov

While the development of chiral derivatives of this compound for asymmetric catalysis is a promising area of research, specific examples in the current scientific literature are not prominently documented. The principles of asymmetric catalysis often rely on the use of chiral ligands to create a stereochemically defined environment around a metal center, influencing the stereochemical outcome of a reaction. The development of chiral variants of this compound could potentially lead to new catalysts for a range of enantioselective transformations.

In the realm of oxidation and reduction catalysis, derivatives of isonicotinic acid have demonstrated significant utility. A notable application involves the functionalization of magnetic nanoparticles (Fe3O4) with isonicotinic acid (ISNA) to act as a support for a copper(II) Schiff base complex. This magnetically recoverable nanocatalyst, designated Fe3O4@ISNA@CuL1, has proven effective in both the oxidation of alcohols using H2O2 and the reduction of nitroarenes with NaBH4. rsc.org The catalyst's stability in both aqueous and organic media, coupled with its ease of separation using an external magnet, underscores its practical potential. rsc.org The catalyst can be recycled up to five times without a significant loss of activity. rsc.org

Table 1: Catalytic Performance of Isonicotinic Acid-Based Catalysts

Catalyst System Reaction Type Substrate Product Yield/Conversion Ref
Fe3O4@ISNA@CuL1 Alcohol Oxidation Benzyl alcohol Benzaldehyde High rsc.org
Fe3O4@ISNA@CuL1 Nitroarene Reduction Nitrobenzene Aniline (B41778) High rsc.org

The direct application of this compound as a ligand in C-C and C-X (where X is a heteroatom) coupling reactions is not extensively detailed in the reviewed literature. However, the broader class of N-containing ligands is fundamental to many palladium-catalyzed cross-coupling reactions. For instance, an improved solvent-free protocol for the synthesis of 2-(arylamino)nicotinic acid derivatives, including the non-steroidal anti-inflammatory drug Flunixin, has been developed using boric acid as a catalyst. This process involves the nucleophilic substitution of 2-chloronicotinic acid with various aniline derivatives, representing a form of C-N bond formation. nih.gov The pyridine ring's activation towards nucleophilic attack is facilitated by the formation of a pyridinium (B92312) salt with the acid catalyst. nih.gov This highlights the inherent reactivity of the nicotinic acid scaffold in coupling reactions.

Role as an Organocatalyst or Cocatalyst

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While there is a vast body of research on various organocatalytic systems, the specific use of this compound as a primary organocatalyst or a cocatalyst is not well-documented in the available scientific literature. The development of such applications could be a subject for future research, potentially leveraging the compound's acidic and basic sites for bifunctional catalysis.

Materials Science and Engineering

In materials science, the ability of this compound and its simpler analogue, isonicotinic acid, to act as versatile linkers has been exploited in the creation of functional materials, including nanomaterials and coordination polymers.

As previously mentioned, isonicotinic acid has been instrumental in the surface modification of Fe3O4 magnetic nanoparticles. rsc.org This functionalization serves as a platform for anchoring catalytic species, resulting in a magnetically separable and reusable catalyst. This approach combines the catalytic activity of a homogeneous system with the practical recovery of a heterogeneous system. rsc.org

Furthermore, isonicotinic acid (ina) has been shown to be a crucial component in the formation of coordination polymers. In one instance, the aerobic oxidation of 4-acetylpyridine (B144475) in the presence of Cu(II) ions led to the in-situ formation of isonicotinate (B8489971), which then self-assembled into a two-dimensional layered material with the formula [Cu(ina)2(4-acpy)]n. nih.gov This represents the first example of a 2D layered structure assembled by an isonicotinate ligand capped by a monodentate pyridine ligand. nih.gov Isonicotinic acid is a well-established linker for constructing extended networks, with Cu(II) isonicotinates known to form structures ranging from 0D to 3D. nih.gov The ability to form such ordered structures opens up possibilities for applications in areas like gas storage, separation, and heterogeneous catalysis.

The synthesis of cocrystals represents another area where isonicotinic acid derivatives are of interest. Isoniazid (isonicotinic acid hydrazide) has been derivatized and cocrystallized with various carboxylic acids to form new solid-state materials with tailored properties. iucr.org These studies, while focused on a derivative, demonstrate the propensity of the isonicotinoyl moiety to form robust hydrogen-bonding networks, a key principle in crystal engineering and the design of new materials.

Analytical Chemistry Methodologies

The compound's reactive groups and potential for specific interactions make it a valuable tool in analytical chemistry.

A chemosensor or chemodosimeter is a molecule that signals the presence of a specific chemical species (analyte) through a measurable change, such as color or fluorescence. mdpi.commdpi.com this compound contains the necessary components for such a function: a binding site and a signaling unit. The ortho-hydroxyl and carboxylate groups form a strong chelating site capable of binding to various metal ions. nih.gov

Upon binding a metal ion, the electronic structure of the molecule is perturbed. This can lead to a change in its absorption spectrum, resulting in a visible color change (a colorimetric sensor), or alter its fluorescence properties (a fluorescent sensor). researchgate.netnih.gov The development of such sensors is a major area of research for the detection of environmentally toxic heavy metal ions like Pb2+, Hg2+, and Cu2+. mdpi.comnih.govresearchgate.net The selectivity of the sensor for a particular ion can be tuned by modifying the structure of the ligand. The inherent fluorescence potential of the 2-hydroxyphenyl-pyridine core makes it particularly promising for developing highly sensitive "turn-on" or "turn-off" fluorescent probes. mdpi.com

Table 3: Comparison of Chemosensor Moieties for Ion Detection

Sensor Binding Moiety Target Ion(s) Detection Method Limit of Detection (LOD) Reference
Benzidine-based Schiff base Cu2+, Hg2+ Colorimetric ppm range nih.gov
Squaraine Dye Cu2+, Ag+ Colorimetric/NIR Absorption 0.09 µM (Cu2+), 0.38 µM (Ag+) researchgate.net
Rhodamine derivative Pb2+ Ratiometric Fluorescence Not specified mdpi.com
2-(2-hydroxyphenyl)benzothiazole core Boronic acid Fluorescence 10.27 µM researchgate.net

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), chemical derivatization is a strategy used to improve the detection or separation of analytes. libretexts.org this compound, or its activated forms, can be used as a derivatizing agent. Its carboxylic acid can be converted into a more reactive species (like an acyl chloride or an N-hydroxysuccinimide ester) to react with amine or alcohol functional groups on target analytes. nih.gov This tags the analyte with the hydroxyphenyl-pyridine moiety, which can enhance UV or fluorescence detection. The related isonicotinoyl chloride has been successfully used as a derivatization reagent for hydroxyl groups in the analysis of vitamin D metabolites, significantly enhancing detection sensitivity in LC-MS/MS. nih.gov

Conversely, the compound could be used to modify a stationary phase. By covalently bonding this compound to a support like silica (B1680970) gel, a new HPLC stationary phase could be created. This phase would offer unique selectivity based on a combination of interactions: hydrogen bonding (via the -OH and -COOH groups), π-π stacking (with the aromatic rings), and polar interactions (with the pyridine nitrogen). Such a multi-modal stationary phase could be valuable for separating complex mixtures of polar and aromatic compounds that are difficult to resolve on standard C18 or silica columns.

Table of Mentioned Compounds

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Design Principles for Structural Modification of 2-(2-Hydroxyphenyl)isonicotinic acid Scaffold

The design of derivatives and analogues of the this compound scaffold is guided by established principles of medicinal and materials chemistry. These principles aim to modulate the molecule's properties through strategic structural alterations. Key strategies include scaffold hopping, where the core structure is significantly altered, and functional group modification. mdpi.com

A primary consideration is the manipulation of non-covalent interactions. For instance, modifying substituents on either the phenolic or pyridine (B92270) ring can alter the molecule's ability to form hydrogen bonds, a critical factor in molecular recognition and binding events. drugdesign.org The introduction or removal of hydrogen bond donors and acceptors can predictably influence interactions with other molecules.

Another key principle is the exploitation of hydrophobic interactions. By introducing hydrophobic groups, the molecule's affinity for non-polar environments can be enhanced. drugdesign.org This is a common strategy to improve properties such as solubility in organic solvents or to promote specific intermolecular associations.

Furthermore, the electronic properties of the scaffold can be systematically tuned. The introduction of electron-withdrawing or electron-donating groups can significantly impact the electron density distribution across the molecule. This, in turn, affects its reactivity, coordination affinity, and spectroscopic characteristics.

Finally, the concept of isosteric replacement is often employed. This involves substituting a functional group with another that has similar steric and electronic properties. This approach can be used to probe the importance of specific atoms or groups within the scaffold for a particular property or to enhance metabolic stability in biological systems.

Synthesis of Isonicotinic Acid Derivatives and Esters

The carboxylic acid group of the isonicotinic acid moiety is a prime target for derivatization, most commonly through esterification and amidation reactions.

Esterification: The synthesis of esters of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The choice of alcohol determines the nature of the resulting ester. For example, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Alternatively, more reactive acylating agents can be prepared from the carboxylic acid. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride. This intermediate can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the desired ester with high yields.

Enzymatic catalysis offers a greener alternative for esterification. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenolic acids with various alcohols. mdpi.com These reactions are often performed in organic solvents and can exhibit high selectivity. mdpi.com

Amidation: Similar to esterification, the synthesis of amides involves the activation of the carboxylic acid group. The formation of an acyl chloride, as described above, followed by reaction with a primary or secondary amine, is a widely used method. This approach allows for the introduction of a diverse range of substituents on the amide nitrogen.

Direct coupling methods, which avoid the isolation of the acyl chloride, are also frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid in situ, allowing for direct reaction with an amine to form the amide bond.

Synthesis of Phenolic Derivatives and Ethers

The phenolic hydroxyl group on the this compound scaffold provides another key site for structural modification, primarily through etherification and reactions that modify the aromatic ring itself.

Ether Synthesis: The Williamson ether synthesis is a classical and versatile method for preparing ethers from phenols. This reaction involves deprotonating the phenolic hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the phenolic position.

Modification of the Phenolic Ring: The phenolic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenolic ring can be achieved using appropriate halogenating agents. For example, bromination can be carried out using bromine (Br₂) in a suitable solvent. The position of substitution is directed by the activating hydroxyl group.

Nitration: Nitration of the phenolic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl group directs the incoming nitro group primarily to the ortho and para positions relative to it.

Hydroxylation: Direct hydroxylation of the phenol (B47542) to create additional hydroxyl groups, such as ortho-diphenols, can be achieved using oxidizing agents like 2-iodylbenzoic acid (IBX). rhhz.net

Synthesis of Pyridine Ring Modified Analogues

Modification of the pyridine ring of this compound allows for the exploration of a different chemical space and the fine-tuning of the molecule's electronic and steric properties. Several synthetic strategies can be employed to construct pyridine rings with diverse substitution patterns.

One of the most well-known methods for pyridine synthesis is the Hantzsch pyridine synthesis . ijnrd.org This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijnrd.org By varying the components, a wide range of substituted dihydropyridines can be prepared, which can then be oxidized to the corresponding pyridines.

The Kröhnke pyridine synthesis is another versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. ijpsonline.com This method allows for the synthesis of unsymmetrically substituted pyridines.

Bönnemann cyclization offers a route to pyridines through the [2+2+2] cycloaddition of two equivalents of an alkyne and one equivalent of a nitrile, often catalyzed by a cobalt complex. ijnrd.org This method is particularly useful for constructing pyridines with specific substitution patterns that may be difficult to access through other means.

More recent "green" synthetic approaches often utilize microwave irradiation or ultrasound to accelerate reaction times and improve yields in classical pyridine syntheses. ijpsonline.com Metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, can also be used to introduce substituents onto a pre-formed pyridine ring, provided a suitable handle like a halogen atom is present.

Comparative Studies of Reactivity and Coordination Behavior of Analogues

The structural modifications introduced to the this compound scaffold have a profound impact on the reactivity and coordination behavior of the resulting analogues.

Coordination Behavior: The this compound scaffold and its analogues are excellent ligands for metal ions due to the presence of multiple potential coordination sites: the pyridine nitrogen, the carboxylate oxygen atoms, and the phenolic oxygen. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Comparative studies have shown that modifications to the scaffold can lead to different coordination polymers and discrete metal complexes. For instance, altering the substituents on the pyridine or phenolic rings can influence the steric hindrance around the coordination sites, leading to changes in the geometry and dimensionality of the resulting metal-organic frameworks (MOFs). The electronic effects of the substituents can also modulate the Lewis basicity of the donor atoms, thereby affecting the strength of the metal-ligand bonds.

Impact of Structural Changes on Spectroscopic Signatures and Electronic Properties

The structural modifications of the this compound scaffold lead to predictable and measurable changes in the spectroscopic and electronic properties of the analogues.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure of the synthesized analogues. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment. For example, the introduction of an electron-withdrawing group will typically cause a downfield shift (higher ppm) of the signals of nearby nuclei, while an electron-donating group will cause an upfield shift.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. For instance, the C=O stretching vibration of the carboxylic acid or ester group and the O-H stretching vibration of the phenolic group will appear at characteristic frequencies. nih.gov The positions of these bands can also be influenced by the electronic effects of the substituents.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule, specifically the π → π* and n → π* transitions, give rise to absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity) of these bands are directly related to the electronic structure of the molecule. Modifications that extend the conjugation of the π-system or introduce auxochromic groups will typically lead to a bathochromic (red) shift in the absorption maximum.

Electronic Properties:

The electronic properties of the analogues are intrinsically linked to their structure. The introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These changes in the HOMO-LUMO gap can be probed by techniques such as cyclic voltammetry and are also reflected in the UV-Vis spectra. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental studies. nih.gov DFT calculations can provide insights into the electronic structure, charge distribution, and molecular orbitals of the analogues, helping to rationalize the observed trends in reactivity and spectroscopic properties. nih.gov

Interactive Data Table: Spectroscopic Data of Hypothetical this compound Analogues

AnalogueKey ModificationExpected ¹H NMR Shift (Aromatic)Expected IR ν(C=O) (cm⁻¹)Expected UV-Vis λmax (nm)
Parent Compound None7.0 - 8.5 ppm~1700~300
Methyl Ester -COOCH₃7.0 - 8.5 ppm~1725~300
Nitro-substituted Phenol -NO₂ on phenol7.5 - 9.0 ppm~1705>320
Methoxy-substituted Phenol -OCH₃ on phenol6.8 - 8.3 ppm~1695>310
Chloro-substituted Pyridine -Cl on pyridine7.2 - 8.7 ppm~1710~305

Future Research Directions and Unexplored Avenues for 2 2 Hydroxyphenyl Isonicotinic Acid

Integration with Artificial Intelligence and Machine Learning for Synthetic Planning and Reaction Prediction

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are synthesized. For a molecule like 2-(2-Hydroxyphenyl)isonicotinic acid, AI and machine learning (ML) offer powerful tools to navigate its synthetic landscape and predict its reactivity.

Table 1: Potential AI/ML Applications in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning AI algorithms propose efficient synthetic routes by analyzing known chemical reactions.Faster and more cost-effective synthesis of the target molecule and its derivatives.
Reaction Outcome Prediction ML models predict the yield and byproducts of novel reactions.Reduced experimental effort and waste; accelerated discovery of new chemical transformations.
Catalyst Optimization Machine learning identifies the best catalyst for a specific reaction involving the target molecule.Improved reaction efficiency and sustainability.
Autonomous Synthesis AI-driven robots execute and optimize synthetic procedures in real-time.High-throughput synthesis and screening of derivatives for various applications.

Exploration of Novel Catalytic Functions and Sustainable Processes

The inherent structural features of this compound make it a compelling candidate for the development of novel catalysts and sustainable chemical processes.

The presence of a nitrogen atom in the pyridine (B92270) ring and the adjacent hydroxyl and carboxylic acid groups provide multiple coordination sites for metal ions. This suggests its potential as a ligand in catalysis. Future work could explore the synthesis of transition metal complexes with this compound as a ligand for various organic transformations. These could include oxidation, reduction, and cross-coupling reactions. The development of catalysts based on abundant and inexpensive metals would be a particularly sustainable approach. researchgate.net

Moreover, the compound itself or its derivatives could act as organocatalysts. The acidic and basic sites within the molecule could be harnessed to catalyze reactions in a metal-free manner. For example, the pyridinyl radical, which can be generated from pyridinium (B92312) ions, has shown promise in the functionalization of C-H bonds. nih.govnih.gov Research into the photochemical or electrochemical generation of reactive intermediates from this compound could lead to new catalytic cycles.

From a sustainable process perspective, research into the production of pyridines and their derivatives from renewable feedstocks like glycerol (B35011) is gaining traction. rsc.org Future studies could investigate the feasibility of synthesizing this compound or its precursors from bio-based sources. Additionally, developing synthetic methods that utilize greener solvents, such as water or ionic liquids, and energy-efficient techniques like microwave or ultrasonic irradiation, will be crucial. tandfonline.com The use of solid-supported catalysts derived from this molecule could also facilitate catalyst recovery and reuse, further enhancing the sustainability of the processes.

Development of Advanced Materials with Tunable Properties

The unique combination of a hydroxyphenyl group and a pyridine carboxylic acid makes this compound an attractive building block for the creation of advanced materials with tunable properties.

The ability of the molecule to act as a ligand for metal ions opens the door to the synthesis of metal-organic frameworks (MOFs). The geometry and connectivity of the resulting MOFs could be tailored by controlling the coordination environment of the metal centers. These materials could find applications in gas storage, separation, and catalysis.

Furthermore, the hydroxyphenyl-pyridine motif is known to form complexes with elements like beryllium and zinc, resulting in materials with interesting photophysical properties, such as strong luminescence. researchgate.netmdpi.com Future research could focus on synthesizing and characterizing coordination complexes of this compound with various metals to develop new phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The electronic properties of these materials could be tuned by modifying the substituents on the phenyl or pyridine rings. nih.govnih.gov

The molecule's capacity for hydrogen bonding and π-π stacking also suggests its use in the construction of supramolecular assemblies. researchgate.net By designing appropriate complementary molecules, it should be possible to create self-assembled structures like liquid crystals, gels, and polymers with responsive properties.

Table 2: Potential Advanced Materials from this compound

Material TypeKey FeaturePotential Application
Metal-Organic Frameworks (MOFs) Porous crystalline structuresGas storage, separation, catalysis
Luminescent Complexes Strong fluorescence or phosphorescenceOLEDs, chemical sensors, bio-imaging
Supramolecular Assemblies Self-assembled ordered structuresResponsive materials, drug delivery
Functional Polymers Polymers with integrated functionalityMembranes, coatings, electronic devices

Interdisciplinary Research with Emerging Fields in Physical and Materials Chemistry

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, particularly at the interface of physical and materials chemistry.

Computational chemistry will play a pivotal role in predicting the properties and behavior of this molecule and its derivatives. nih.gov Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, vibrational modes, and reactivity. rsc.org This theoretical insight can guide the rational design of new materials with specific optical, electronic, or catalytic properties. For example, computational screening could identify the most promising metal ions for creating highly luminescent complexes or the optimal substituents for tuning the band gap of derived polymers.

The study of its photophysical properties is another exciting avenue. Research into the excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT), could reveal novel mechanisms for light emission or energy conversion. nih.gov Such studies could lead to the development of new photo-responsive materials or photocatalysts.

In the realm of materials chemistry, the incorporation of this compound into hybrid materials, such as composites with nanoparticles or graphene, could lead to materials with synergistic properties. For instance, anchoring the molecule onto a semiconductor surface could enhance its photocatalytic activity.

Challenges and Opportunities in Scalable and Sustainable Production and Utilization within Academic Contexts

While the potential applications of this compound are vast, its widespread use in academic research is contingent on the development of scalable and sustainable production methods.

A significant challenge lies in the selective functionalization of the pyridine ring. researchgate.netrsc.org Developing synthetic routes that allow for precise control over the position of substituents is crucial for creating a diverse library of derivatives for screening and application development. Recent advances in C-H functionalization and organometallic chemistry offer promising solutions to this challenge. nih.gov

The industrial production of nicotinic acid, a related compound, often involves harsh conditions and the use of toxic reagents. mdpi.com A key opportunity for academic research is to develop greener and more efficient synthetic pathways to this compound. This could involve exploring biocatalytic routes, utilizing flow chemistry for improved efficiency and safety, or designing processes that minimize waste generation. whiterose.ac.ukresearchgate.net

The development of robust and scalable purification methods is another important consideration. Techniques like crystallization-based separation or chromatography will need to be optimized to ensure the high purity required for many applications.

Ultimately, the successful academic exploration of this compound will depend on a collaborative effort between synthetic chemists, materials scientists, and computational chemists. By addressing the challenges of its synthesis and embracing the opportunities for interdisciplinary research, the full potential of this versatile molecule can be unlocked.

Q & A

How can researchers design a regioselective synthesis protocol for 2-(2-Hydroxyphenyl)isonicotinic acid?

Basic Research Question
The synthesis of this compound requires careful consideration of regioselectivity to ensure proper coupling between the hydroxyphenyl and isonicotinic acid moieties. Based on analogous compounds (e.g., trifluoromethoxy-substituted derivatives), a multi-step approach is recommended:

  • Step 1: Prepare the hydroxyphenyl precursor via electrophilic substitution or hydroxylation of a phenyl ring.
  • Step 2: Activate the isonicotinic acid component using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide or ester bond formation .
  • Step 3: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Polar aprotic solvents (DMF, DMSO) may enhance yield .
  • Step 4: Purify via recrystallization or column chromatography, monitoring purity with HPLC or NMR .

What analytical techniques are critical for characterizing the crystal structure of this compound?

Basic Research Question
Structural elucidation is essential for confirming regiochemistry and hydrogen-bonding patterns:

  • Single-crystal X-ray diffraction (XRD): Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and carboxylic groups) .
  • FTIR spectroscopy: Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR spectroscopy: Assigns proton environments (e.g., aromatic protons on the hydroxyphenyl ring vs. pyridine ring) .

How do researchers resolve contradictions in reported biological activities of isonicotinic acid derivatives?

Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from structural variations or assay conditions:

  • Structural factors: Substituents like hydroxyl vs. trifluoromethoxy groups alter lipophilicity and target binding. For example, fluorine atoms enhance membrane permeability but may reduce solubility .
  • Assay design: Compare in vitro (e.g., MIC against S. aureus) and in vivo (e.g., murine inflammation models) results. Contradictions often stem from bioavailability differences in complex biological systems .
  • Statistical validation: Use multivariate analysis to isolate variables (e.g., dose, exposure time) contributing to divergent outcomes .

What methodologies are used to study the interaction of this compound with biological targets?

Advanced Research Question
Mechanistic studies require a combination of computational and experimental approaches:

  • Molecular docking: Predict binding modes to enzymes (e.g., cyclooxygenase-2) or receptors using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxyl and carboxylic groups .
  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) and kinetics in real-time .
  • Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess driving forces for interactions .

How can researchers optimize the sorption properties of this compound for environmental or pharmaceutical applications?

Advanced Research Question
Sorption efficiency depends on pH and cation-exchange capacity:

  • Ion-exchange studies: Use sulfonic acid cation exchangers (e.g., CU-2-8) to assess protonation states. At pH < pKa (~4.8 for isonicotinic acid), the compound exists as a cation, enhancing sorption to negatively charged resins .
  • Ligand sorption: Monitor non-ionic interactions (e.g., van der Waals forces) in neutral pH conditions. Compare with nicotinic acid derivatives, which exhibit higher sorption due to positional isomerism .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Advanced Research Question
Scale-up requires addressing yield variability and purification bottlenecks:

  • Flow chemistry: Improve heat/mass transfer for exothermic coupling reactions, reducing side products .
  • Green chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .

How does the hydroxyl group in this compound influence its antioxidant activity compared to non-hydroxylated analogs?

Advanced Research Question
The hydroxyl group enhances radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET):

  • DPPH assay: Measure IC50 values; hydroxylated analogs typically show lower IC50 due to phenolic radical stabilization .
  • Density functional theory (DFT): Calculate bond dissociation energy (BDE) of the O–H bond. Lower BDE correlates with higher antioxidant capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.